1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-
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Overview
Description
1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.3286 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a propanenitrile group and an aminoethyl group containing a cyano group . It is an achiral molecule with no defined stereocenters .
Preparation Methods
The synthesis of 1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- typically involves the reaction of piperazine with 3-bromopropanenitrile in the presence of a base to form the intermediate 1-(3-cyanopropyl)piperazine . This intermediate is then reacted with 2-cyanoethylamine under suitable conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyano groups.
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- can be compared with other similar compounds, such as:
1-(3-Cyanopropyl)piperazine: Lacks the additional aminoethyl group, making it less versatile in certain chemical reactions.
4-(2-Aminoethyl)piperazine: Does not contain the nitrile groups, which limits its reactivity in certain contexts.
N-(2-Cyanoethyl)piperazine: Similar structure but different substitution pattern, affecting its chemical and biological properties.
Properties
CAS No. |
68310-67-8 |
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Molecular Formula |
C12H21N5 |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
3-[2-[4-(2-cyanoethyl)piperazin-1-yl]ethylamino]propanenitrile |
InChI |
InChI=1S/C12H21N5/c13-3-1-5-15-6-8-17-11-9-16(10-12-17)7-2-4-14/h15H,1-2,5-12H2 |
InChI Key |
QMRVFUMUYZCMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC#N)CCNCCC#N |
Origin of Product |
United States |
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